N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position of the pyrimidine ring and a 4-methoxyphenyl group attached to an ethyl chain at the 2-position of the pyrimidine ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Attachment of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be attached via a nucleophilic substitution reaction using a suitable aryl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl ring, depending on the reaction conditions and the nature of the nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Aryl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share structural similarities, such as the presence of a methoxyphenyl group, but differ in other functional groups and their positions on the molecular framework. The unique combination of the trifluoromethyl group and the pyrimidine ring in this compound distinguishes it from these similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-21-11-4-2-10(3-5-11)6-8-18-13-19-9-7-12(20-13)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPAVTYDIZCVHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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